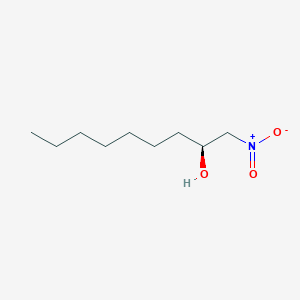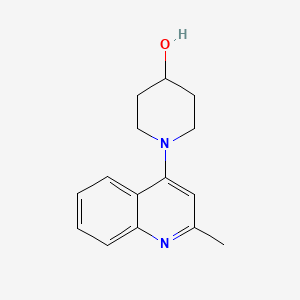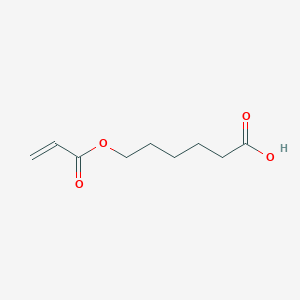
6-(Acryloyloxy)hexanoic acid
Overview
Description
6-(Acryloyloxy)hexanoic acid, also known as AHAH, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields of science. It is a versatile molecule with a wide range of uses, including in the synthesis of polymers, as a cross-linking agent, and as a monomer for the production of hydrogels.
Scientific Research Applications
6-(Acryloyloxy)hexanoic acid has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 6-(Acryloyloxy)hexanoic acid is in the synthesis of polymers. 6-(Acryloyloxy)hexanoic acid can be used as a monomer for the production of hydrogels, which have a wide range of applications in drug delivery, tissue engineering, and wound healing. 6-(Acryloyloxy)hexanoic acid can also be used as a cross-linking agent for the production of hydrogels, which can be used as scaffolds for tissue engineering.
Mechanism of Action
The mechanism of action of 6-(Acryloyloxy)hexanoic acid is not fully understood, but it is believed to act as a cross-linking agent by reacting with the functional groups of the polymer chains. 6-(Acryloyloxy)hexanoic acid can also act as a monomer by polymerizing with itself or other monomers to form a polymer network.
Biochemical and Physiological Effects
6-(Acryloyloxy)hexanoic acid has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and biocompatible, making it a promising candidate for use in biomedical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(Acryloyloxy)hexanoic acid is its versatility. It can be used as a monomer, cross-linking agent, or as a starting material for the synthesis of other compounds. 6-(Acryloyloxy)hexanoic acid is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the limitations of 6-(Acryloyloxy)hexanoic acid is its reactivity. 6-(Acryloyloxy)hexanoic acid can react with other compounds in the lab, making it difficult to control the reaction conditions.
Future Directions
There are many future directions for the study of 6-(Acryloyloxy)hexanoic acid. One area of research is the optimization of the synthesis method for 6-(Acryloyloxy)hexanoic acid. Researchers are also exploring the use of 6-(Acryloyloxy)hexanoic acid in the production of hydrogels with specific properties, such as stimuli-responsive hydrogels. Another area of research is the use of 6-(Acryloyloxy)hexanoic acid in the production of biodegradable polymers for use in tissue engineering. Overall, 6-(Acryloyloxy)hexanoic acid is a promising compound with many potential applications in various fields of science.
properties
IUPAC Name |
6-prop-2-enoyloxyhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-9(12)13-7-5-3-4-6-8(10)11/h2H,1,3-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZCJJRQCFZXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97387-29-6 | |
| Details | Compound: Poly[oxy(1-oxo-1,6-hexanediyl)], α-hydro-ω-[(1-oxo-2-propen-1-yl)oxy]- | |
| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-hydro-ω-[(1-oxo-2-propen-1-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97387-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30579870 | |
| Record name | 6-(Acryloyloxy)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93365-33-4 | |
| Record name | 6-(Acryloyloxy)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


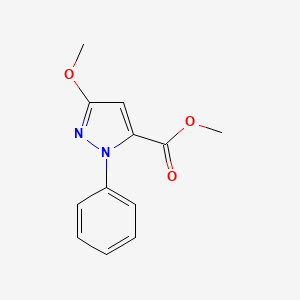
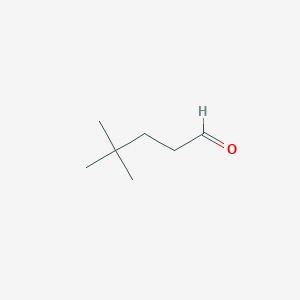
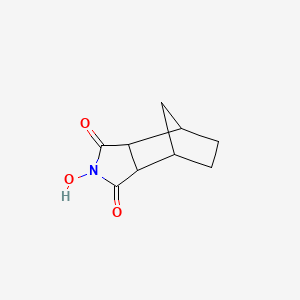
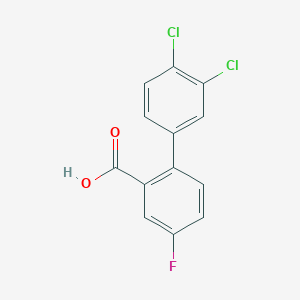

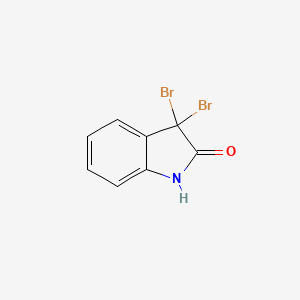
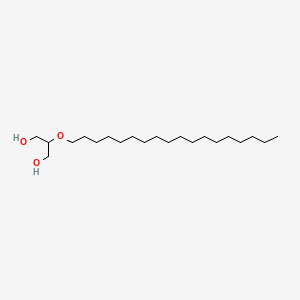

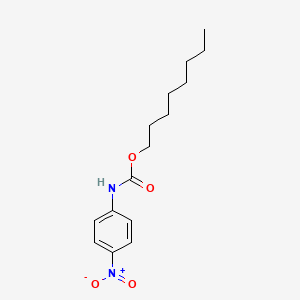

![Silane, trimethyl[3-(2-propynyloxy)-1-propynyl]-](/img/structure/B3058912.png)
